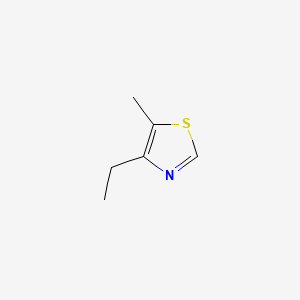

4-Ethyl-5-methylthiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 4-éthyl-5-méthylthiazole est un composé organique de formule moléculaire C₆H₉NS. Il appartient à la famille des thiazoles, caractérisée par un cycle à cinq membres contenant à la fois des atomes de soufre et d'azote. Ce composé est connu pour son arôme distinct et est souvent utilisé dans les industries des arômes et des parfums .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du 4-éthyl-5-méthylthiazole implique généralement la réaction de matières premières appropriées dans des conditions contrôlées. Une méthode courante implique la cyclisation du 2-aminothiophénol avec une α-halocétone. La réaction est généralement réalisée en présence d'une base telle que l'hydroxyde de sodium ou le carbonate de potassium .

Méthodes de production industrielles : Dans les milieux industriels, la production de 4-éthyl-5-méthylthiazole peut impliquer des procédés plus évolutifs, tels que la synthèse en flux continu. Cette méthode permet une production efficace de grandes quantités du composé tout en maintenant une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

Types de réactions : Le 4-éthyl-5-méthylthiazole peut subir diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones.

Réduction : Les réactions de réduction peuvent convertir le cycle thiazole en dihydrothiazole.

Substitution : Les réactions de substitution électrophile peuvent introduire différents substituants sur le cycle thiazole.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont souvent utilisés.

Substitution : Des réactifs électrophiles comme les halogènes ou les composés nitro peuvent être utilisés en conditions acides ou basiques.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels sur le cycle thiazole .

Applications De Recherche Scientifique

Le 4-éthyl-5-méthylthiazole a une large gamme d'applications en recherche scientifique :

Chimie : Il est utilisé comme élément de base dans la synthèse de molécules plus complexes.

Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et antifongiques.

Médecine : La recherche est en cours pour explorer ses applications thérapeutiques potentielles, telles que le développement de nouveaux médicaments.

Industrie : Il est utilisé dans l'industrie des arômes et des parfums en raison de son arôme distinct.

Mécanisme d'action

Le mécanisme d'action du 4-éthyl-5-méthylthiazole implique son interaction avec diverses cibles moléculaires. Le cycle thiazole peut participer à des liaisons hydrogène et à des interactions π-π, ce qui peut influencer sa liaison aux cibles biologiques. Ces interactions peuvent moduler les voies biochimiques et affecter les fonctions cellulaires .

Composés similaires :

4-Méthyl-5-éthylthiazole : Similaire en structure mais avec des substituants différents.

5-Éthyl-4-méthylthiazole : Un autre isomère de même formule moléculaire mais avec une disposition différente des atomes.

Unicité : Le 4-éthyl-5-méthylthiazole est unique en raison de sa disposition spécifique des groupes éthyle et méthyle sur le cycle thiazole, ce qui lui confère des propriétés chimiques et physiques distinctes. Cette unicité le rend précieux dans diverses applications, notamment dans l'industrie des arômes et des parfums .

Mécanisme D'action

The mechanism of action of 4-Ethyl-5-methylthiazole involves its interaction with various molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding to biological targets. These interactions can modulate biochemical pathways and affect cellular functions .

Comparaison Avec Des Composés Similaires

4-Methyl-5-ethylthiazole: Similar in structure but with different substituents.

5-Ethyl-4-methylthiazole: Another isomer with the same molecular formula but different arrangement of atoms.

Uniqueness: 4-Ethyl-5-methylthiazole is unique due to its specific arrangement of ethyl and methyl groups on the thiazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the flavor and fragrance industry .

Propriétés

Numéro CAS |

52414-91-2 |

|---|---|

Formule moléculaire |

C6H9NS |

Poids moléculaire |

127.21 g/mol |

Nom IUPAC |

4-ethyl-5-methyl-1,3-thiazole |

InChI |

InChI=1S/C6H9NS/c1-3-6-5(2)8-4-7-6/h4H,3H2,1-2H3 |

Clé InChI |

QCIOXFPPEGZRFY-UHFFFAOYSA-N |

SMILES canonique |

CCC1=C(SC=N1)C |

melting_point |

127 - 129 °C |

Description physique |

Solid |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Phenyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B12124467.png)

![methyl (2Z)-{3-[3-(morpholin-4-yl)propyl]-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene}ethanoate](/img/structure/B12124489.png)

![4-fluoro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12124492.png)

![(2E,5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B12124504.png)

![2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-(tetrahydrofuran-2-ylmethyl)-1,3-thiazolidin-4-one](/img/structure/B12124507.png)

![3-amino-1-(4-chlorophenyl)-1H-[1,3,5]triazino[1,2-a]quinazolin-6-ol](/img/structure/B12124510.png)

![2-[2-(2-Methoxyethoxy)ethyl]piperidine](/img/structure/B12124534.png)